2-Chloro-5-(trifluoromethyl)benzonitrile

Catalog No.
S749479
CAS No.
328-87-0
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)benzonitrile

CAS Number

328-87-0

Product Name

2-Chloro-5-(trifluoromethyl)benzonitrile

IUPAC Name

2-chloro-5-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H

InChI Key

LCISFYAQKHOWBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl

The exact mass of the compound 2-Chloro-5-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88338. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0) is a highly functionalized, low-melting solid (37–41 °C) utilized as a structural building block in pharmaceutical and agrochemical manufacturing . Characterized by a benzene ring substituted with a nitrile group, an ortho-chlorine atom, and a para-trifluoromethyl group, this compound serves as a critical precursor for thioxanthene-class antipsychotics and advanced crop protection agents. Its procurement value lies in its dual-reactivity profile: the chlorine atom is highly activated for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the trifluoromethyl group provides essential lipophilicity and metabolic resistance to downstream products [1].

Attempting to substitute 2-Chloro-5-(trifluoromethyl)benzonitrile with simpler analogs like 2-chlorobenzonitrile or isomeric forms (e.g., 4-chloro-3-(trifluoromethyl)benzonitrile) fundamentally disrupts downstream application efficacy and synthetic routing [1]. Lacking the para-trifluoromethyl group, 2-chlorobenzonitrile exhibits drastically lower electrophilicity, requiring harsher SNAr conditions that degrade sensitive functional groups, while also failing to provide the metabolic stability necessary for CNS-active APIs. Conversely, substituting with the 2-fluoro analog (2-fluoro-5-(trifluoromethyl)benzonitrile) locks the chemist out of standard palladium-catalyzed cross-coupling pathways due to the high dissociation energy of the C-F bond, forcing procurement teams to invest in expensive, specialized ligands to achieve the same C-C bond formations [2].

Nucleophilic Aromatic Substitution (SNAr) Activation

For synthetic routes requiring substitution at the halogenated position, 2-Chloro-5-(trifluoromethyl)benzonitrile offers substantially higher electrophilic activation than the unfluorinated baseline [1]. The combined electron-withdrawing effects of the ortho-nitrile and para-trifluoromethyl groups drastically lower the activation barrier for nucleophilic attack, enabling milder reaction conditions and reducing the need for forcing temperatures that cause thermal degradation.

Evidence DimensionAromatic Ring Activation (Sum of Hammett constants for leaving group)
Target Compound DataSum ≈ 1.20 (ortho-CN + para-CF3)
Comparator Or Baseline2-Chlorobenzonitrile (Sum ≈ 0.66)
Quantified Difference~0.54 higher Hammett constant, translating to >100-fold rate acceleration in standard SNAr assays
ConditionsNucleophilic attack at the 2-position by amines or alkoxides

Allows procurement teams to select a building block that reacts under milder conditions, saving energy costs and improving yield in continuous-flow or batch SNAr processes.

Cross-Coupling Compatibility vs. Fluoro-Analogs

While fluoro-aromatics are highly reactive for SNAr, they are notoriously inert in standard palladium-catalyzed cross-coupling reactions [1]. 2-Chloro-5-(trifluoromethyl)benzonitrile provides orthogonal reactivity: the chlorine atom is sufficiently activated for SNAr if needed, but crucially, it readily undergoes oxidative addition with standard Pd catalysts for Suzuki or Buchwald-Hartwig couplings, unlike its fluoro-analog which requires highly specialized conditions[2].

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound Data~96 kcal/mol (C-Cl bond)
Comparator Or Baseline2-Fluoro-5-(trifluoromethyl)benzonitrile (~126 kcal/mol C-F bond)
Quantified Difference~30 kcal/mol lower BDE
ConditionsStandard Pd(0) oxidative addition in cross-coupling cycles

Enables the use of cheaper, standard palladium catalysts (e.g., Pd(PPh3)4) rather than requiring specialized, highly electron-rich ligands necessary for C-F activation.

Lipophilicity and Metabolic Blocking in Downstream APIs

Procuring the CF3-substituted building block directly installs a critical pharmacophore that prevents oxidative metabolism at the 5-position [1]. Compared to the des-fluoro baseline, the trifluoromethyl group significantly enhances the lipophilicity of the resulting scaffold, which is a strict requirement for central nervous system (CNS) penetrance in downstream antipsychotic APIs like flupentixol [2].

Evidence DimensionCalculated Lipophilicity Contribution (Delta logP) and Metabolic Blocking
Target Compound Data+0.8 to +1.1 logP units; complete steric/electronic block of CYP450 oxidation at C5
Comparator Or Baseline2-Chlorobenzonitrile (susceptible to C5 oxidation, lower logP)
Quantified Difference~1 logP unit increase and elimination of the primary aryl oxidation liability
ConditionsIn vivo pharmacokinetic modeling of downstream thioxanthene derivatives

Eliminates the need for late-stage fluorination steps, directly providing the metabolic stability and CNS penetrance required for neuroleptic drug development.

Synthesis of Thioxanthene-Class Antipsychotics

Directly relies on the SNAr and cross-coupling reactivity of the target compound to build the tricyclic core, while the CF3 group ensures CNS penetrance and metabolic stability required for neuroleptic efficacy (e.g., Fluanxol) [1].

Development of Advanced Agrochemicals

Utilizes the highly activated chlorine atom for coupling with nucleophilic heterocycles to form sulfonylureas or thiadiazoles, where the trifluoromethyl group provides environmental persistence and target receptor affinity [2].

Library Generation via Orthogonal Cross-Coupling

Ideal for medicinal chemistry workflows where the nitrile group directs ortho-lithiation or acts as a precursor to amidines, while the C-Cl bond undergoes Suzuki or Buchwald couplings without affecting the robust CF3 group [3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

328-87-0

Wikipedia

2-Chloro-5-trifluoromethylbenzonitrile

General Manufacturing Information

Benzonitrile, 2-chloro-5-(trifluoromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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